molecular formula C13H15N3O4 B14800259 2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate

Cat. No.: B14800259
M. Wt: 277.28 g/mol
InChI Key: PSBZDLCAFKRJDO-UHFFFAOYSA-N
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Description

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its role in enzyme catalysis. The benzamido group may interact with proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid
  • 3-(Imidazol-4(5)-yl)propionic acid
  • Deamino-histidine
  • Dihydrourocanic acid

Uniqueness

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate is unique due to the presence of the benzamido group, which imparts distinct chemical and biological properties. This differentiates it from other imidazole derivatives, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

2-benzamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate

InChI

InChI=1S/C13H13N3O3.H2O/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10;/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19);1H2

InChI Key

PSBZDLCAFKRJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O.O

Origin of Product

United States

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